molecular formula C16H21BrO B14279630 2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one CAS No. 150270-95-4

2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one

Cat. No.: B14279630
CAS No.: 150270-95-4
M. Wt: 309.24 g/mol
InChI Key: OZBGHNZATISHNH-UHFFFAOYSA-N
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Description

2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one: , also known by its systematic name ethyl 2-(2-bromophenyl)acetamide , is a chemical compound with the molecular formula C10H12BrNO. Its empirical formula indicates that it contains one bromine atom (Br), one nitrogen atom (N), one oxygen atom (O), and ten carbon atoms ©. The molecular weight of this compound is 242.11 g/mol .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of ethyl 2-(2-bromophenyl)acetamide . One common method involves the reaction of 2-bromophenylacetic acid with ethylamine . The bromine atom from the acid reacts with the amine group, resulting in the formation of the target compound. The reaction typically occurs under mild conditions and yields the desired product.

Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient production.

Chemical Reactions Analysis

Reactivity:

Ethyl 2-(2-bromophenyl)acetamide: can participate in various chemical reactions:

    Substitution Reactions: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.

    Reduction Reactions: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.

    Functional Group Transformations: The compound can undergo further functionalization, such as amidation or esterification.

Common Reagents and Conditions:
  • Bromine (Br2) : Used for bromination reactions.
  • Hydrogenation Catalysts (e.g., Pd/C) : Employed for reduction of the carbonyl group.
  • Ethylamine (CH3CH2NH2) : Reactant in the synthesis.

Major Products: The major products depend on the specific reaction conditions. Reduction of the carbonyl group leads to the corresponding alcohol, while substitution reactions yield various derivatives.

Scientific Research Applications

Ethyl 2-(2-bromophenyl)acetamide: finds applications in:

  • Medicinal Chemistry : Researchers explore its potential as a pharmacophore or scaffold for drug development.
  • Organic Synthesis : It serves as an intermediate in the synthesis of more complex molecules.
  • Biological Studies : Investigating its interactions with biological targets.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may act as a ligand, enzyme inhibitor, or modulator of cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While ethyl 2-(2-bromophenyl)acetamide is unique due to its specific substitution pattern, similar compounds include:

Remember that further research and characterization are essential to fully understand the compound’s properties and applications

Properties

CAS No.

150270-95-4

Molecular Formula

C16H21BrO

Molecular Weight

309.24 g/mol

IUPAC Name

2-[2-(2-bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one

InChI

InChI=1S/C16H21BrO/c1-16(2)11-5-8-15(18)13(16)10-9-12-6-3-4-7-14(12)17/h3-4,6-7,13H,5,8-11H2,1-2H3

InChI Key

OZBGHNZATISHNH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=O)C1CCC2=CC=CC=C2Br)C

Origin of Product

United States

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